Cas no 851406-11-6 (N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-propylpentanamide)
851406-11-6 structure
Product Name:N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-propylpentanamide
Numéro CAS:851406-11-6
Le MF:C20H28N2O3
Mégawatts:344.447925567627
CID:5845562
PubChem ID:4079737
Update Time:2025-05-28
N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-propylpentanamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide
- Pentanamide, N-[2-(1,2-dihydro-7-methoxy-2-oxo-3-quinolinyl)ethyl]-2-propyl-
- SR-01000907245-1
- F0611-0628
- AB00669563-01
- AKOS024587162
- SR-01000907245
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide
- 851406-11-6
- CCG-28224
- N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-propylpentanamide
-
- Piscine à noyau: 1S/C20H28N2O3/c1-4-6-14(7-5-2)19(23)21-11-10-16-12-15-8-9-17(25-3)13-18(15)22-20(16)24/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,21,23)(H,22,24)
- La clé Inchi: RSKLWWDNZCTHTK-UHFFFAOYSA-N
- Sourire: C(NCCC1=CC2=C(NC1=O)C=C(OC)C=C2)(=O)C(CCC)CCC
Propriétés calculées
- Qualité précise: 344.20999276g/mol
- Masse isotopique unique: 344.20999276g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 9
- Complexité: 483
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 67.4Ų
Propriétés expérimentales
- Dense: 1.076±0.06 g/cm3(Predicted)
- Point d'ébullition: 581.5±50.0 °C(Predicted)
- Le PKA: 11.06±0.70(Predicted)
N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-propylpentanamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0611-0628-2μmol |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0611-0628-5μmol |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0628-10μmol |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0628-20μmol |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0611-0628-1mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0611-0628-2mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0611-0628-3mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0628-4mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0611-0628-5mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0628-10mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-propylpentanamide |
851406-11-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-propylpentanamide Littérature connexe
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
851406-11-6 (N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-propylpentanamide) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif